molecular formula C26H14BrNO B3828455 8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B3828455
M. Wt: 436.3 g/mol
InChI Key: PGDOAPTVQYBNLL-UHFFFAOYSA-N
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Description

8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with an indenoquinoline system and a bromophenyl substituent. The presence of these structural elements imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-component reactions. One common method is the one-pot, three-component reaction involving 1,3-indanedione, aromatic aldehydes, and 1-naphthylamine under solvent-free conditions. This reaction is catalyzed by tribromomelamine, which offers high yields and short reaction times .

Industrial Production Methods

These methods minimize waste and reduce the need for complex purification processes .

Chemical Reactions Analysis

Types of Reactions

8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, which can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for anticancer drug development. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for further functionalization.

Properties

IUPAC Name

11-(3-bromophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14BrNO/c27-17-8-5-7-16(14-17)25-24-23(19-10-3-4-11-20(19)26(24)29)22-18-9-2-1-6-15(18)12-13-21(22)28-25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDOAPTVQYBNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)Br)C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 2
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 3
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 4
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 5
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
Reactant of Route 6
8-(3-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

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